Boc-Gln-Ala-Arg-pNA Hydrochloride

CAS No.: 2237216-26-9

Cat. No.: VC11656158

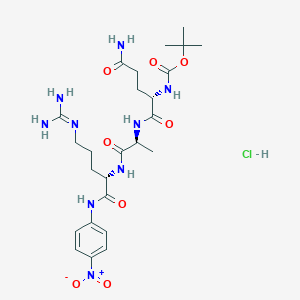

Molecular Formula: C25H40ClN9O8

Molecular Weight: 630.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2237216-26-9 |

|---|---|

| Molecular Formula | C25H40ClN9O8 |

| Molecular Weight | 630.1 g/mol |

| IUPAC Name | tert-butyl N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamate;hydrochloride |

| Standard InChI | InChI=1S/C25H39N9O8.ClH/c1-14(30-21(37)18(11-12-19(26)35)33-24(39)42-25(2,3)4)20(36)32-17(6-5-13-29-23(27)28)22(38)31-15-7-9-16(10-8-15)34(40)41;/h7-10,14,17-18H,5-6,11-13H2,1-4H3,(H2,26,35)(H,30,37)(H,31,38)(H,32,36)(H,33,39)(H4,27,28,29);1H/t14-,17-,18-;/m0./s1 |

| Standard InChI Key | NSDSFDHDEVPEQB-NZZVAKLFSA-N |

| Isomeric SMILES | C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CCC(=O)N)NC(=O)OC(C)(C)C.Cl |

| SMILES | CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCC(=O)N)NC(=O)OC(C)(C)C.Cl |

| Canonical SMILES | CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCC(=O)N)NC(=O)OC(C)(C)C.Cl |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure features three key components:

-

N-terminal Boc protection: The Boc group (tert-butoxycarbonyl) shields the α-amino group of glutamine, preventing nonspecific protease interactions during synthesis and storage .

-

Tripeptide backbone: The Gln-Ala-Arg sequence provides specificity for proteases recognizing basic residues at the P1 position (arginine) .

-

p-nitroaniline (pNA) moiety: The C-terminal pNA group acts as a chromophore, releasing a yellow color (λmax = 410 nm) upon cleavage, enabling spectrophotometric quantification of enzymatic activity .

The hydrochloride salt enhances solubility in aqueous buffers, making it suitable for kinetic assays.

Physicochemical Characteristics

Key properties include:

-

Stability: Stable at −20°C for >24 months; susceptible to hydrolysis in alkaline conditions (pH > 8.5) .

Synthesis and Production

Synthetic Routes

The synthesis involves three stages (Figure 1):

Stage 1: Peptide Assembly

Solid-phase peptide synthesis (SPPS) sequentially couples Boc-Gln-OH, Ala-OH, and Arg(Pbf)-OH using hydroxybenzotriazole (HOBt) and diisopropylcarbodiimide (DIC) as activating agents . The arginine side chain is protected with 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) to prevent side reactions.

Stage 2: pNA Conjugation

The free C-terminal carboxylate of Arg is activated as a mixed anhydride with phosphorodichloridic acid (Cl₂P(O)O−) in anhydrous pyridine. This intermediate reacts with p-nitroaniline, yielding Boc-Gln-Ala-Arg-pNA .

Stage 3: Salt Formation and Purification

The product is treated with hydrochloric acid to form the hydrochloride salt, followed by reverse-phase HPLC purification (C18 column; 10–40% acetonitrile/0.1% TFA gradient).

Industrial-Scale Manufacturing

Large-scale production employs continuous-flow peptide synthesizers and inline UV monitoring to optimize yield (typically 65–75%). Critical quality control parameters include:

Biochemical Applications

Protease Activity Profiling

Boc-Gln-Ala-Arg-pNA Hydrochloride serves as a substrate for trypsin-like proteases, including:

-

Der p 3: A major allergen from Dermatophagoides pteronyssinus with tryptic specificity .

-

Der p 1: A cysteine protease that activates proDer p 3 zymogen via intermolecular cleavage .

Assay Protocol

-

Prepare 20 mM Tris-HCl buffer (pH 7.8) containing 1 mM DTT and 1 mM EDTA .

-

Add substrate to 1 mM final concentration.

-

Initiate reaction with 20 nM protease (e.g., rDer p 3).

Kinetic Parameters

Enzyme kinetics for Der p 3 were characterized as follows:

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Kₘ | 0.42 ± 0.05 mM | 25°C, pH 7.8 | |

| kₖₐₜ | 12.4 ± 1.2 s⁻¹ | 25°C, pH 7.8 | |

| Specific activity | 18.3 μmol/min/mg | 1 mM substrate, 20 nM enzyme |

The low Kₘ indicates high affinity, enabling sensitive detection of protease activity in crude extracts .

Mechanistic Insights

Zymogen Activation in Dust Mites

ProDer p 3, an inactive zymogen, requires activation by Der p 1. Key steps include:

-

Propeptide cleavage: Der p 1 hydrolyzes the Asn-Ala-Thr bond in proDer p 3, releasing the inhibitory propeptide .

-

Glycosylation effects: The propeptide’s N-linked glycan delays activation (t₁/₂ = 45 min vs. 12 min for unglycosylated zymogen) .

-

Autocatalytic maturation: Activated Der p 3 further processes itself to achieve full enzymatic activity .

Substrate Specificity Determinants

Mutagenesis studies reveal:

-

P1 arginine: Essential for Der p 3 binding; substitution with lysine reduces kₖₐₜ by 92% .

-

P3 glutamine: Stabilizes substrate-enzyme interactions via hydrogen bonding with Ser214 (homology model) .

Comparative Analysis with Analogous Substrates

Boc-Gln-Ala-Arg-AMC HCl

While structurally similar, the AMC (7-amino-4-methylcoumarin) derivative differs in:

-

Detection method: Fluorescence (Ex/Em = 380/460 nm) vs. absorbance.

-

Sensitivity: 10-fold higher sensitivity for low-abundance proteases.

-

Cost: 2.3× more expensive due to AMC synthesis.

| Substrate | Protease Target | Kₘ (mM) | Detection Mode |

|---|---|---|---|

| Boc-Gln-Ala-Arg-pNA·HCl | Der p 3, trypsin | 0.42 | Absorbance |

| Suc-Ala-Ala-Pro-Phe-pNA | Chymotrypsin | 1.82 | Absorbance |

| Z-Phe-Arg-AMC | Cathepsin B | 0.15 | Fluorescence |

Boc-Gln-Ala-Arg-pNA·HCl offers optimal balance between specificity and cost for high-throughput allergen characterization .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume